molecular formula C15H21FN4O5S2 B2761375 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034261-70-4

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2761375
CAS No.: 2034261-70-4
M. Wt: 420.47
InChI Key: NWDBXYOYMOYNRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a heterocyclic compound characterized by a benzo[c][1,2,5]thiadiazole dioxide core substituted with fluorine and dimethyl groups at positions 6, 1, and 3. The piperidine-4-carboxamide moiety is linked via a sulfonamide group, with a methylsulfonyl substituent on the piperidine nitrogen. The fluorine atom likely enhances lipophilicity and metabolic stability, while the sulfonyl group may improve solubility and target binding .

Properties

IUPAC Name

N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN4O5S2/c1-18-13-8-11(16)12(9-14(13)19(2)27(18,24)25)17-15(21)10-4-6-20(7-5-10)26(3,22)23/h8-10H,4-7H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDBXYOYMOYNRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity based on various studies, including anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The compound features a complex structure that includes a thiadiazole ring and a piperidine moiety. The presence of the fluorine atom and the methylsulfonyl group contributes to its unique biological properties.

PropertyValue
Molecular FormulaC14H16F2N4O4S
Molecular Weight358.36 g/mol
SolubilitySoluble in DMSO
CAS NumberNot specified

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The thiadiazole moiety is known for its role in inhibiting matrix metalloproteinases (MMPs), which are implicated in cancer progression and metastasis. Studies have indicated that compounds with thiadiazole structures can effectively bind to the active sites of MMPs, thereby inhibiting their activity .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including prostate (PC3), breast (MCF7), and lung cancer cells. The half-maximal inhibitory concentration (IC50) values indicate potent activity, particularly against prostate cancer cells with an IC50 value around 0.3 µM .
  • Structure-Activity Relationship (SAR) : Modifications in the substituents on the thiadiazole ring have been linked to enhanced anticancer activity. Electron-withdrawing groups at specific positions have been shown to improve potency against tumor cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : It has demonstrated effectiveness against both Gram-positive and Gram-negative bacterial strains. The presence of electron-withdrawing groups enhances its antibacterial activity by increasing membrane permeability and disrupting bacterial cell walls .
  • Fungal Activity : The compound exhibits antifungal properties as well, showing potential against various fungal strains. Its mechanism may involve interference with fungal cell wall synthesis or function .

Antioxidant Activity

Antioxidant potential is another significant aspect of this compound's biological profile:

  • Free Radical Scavenging : Studies indicate that the compound can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. This property may contribute to its anticancer effects by preventing oxidative damage to DNA .

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

  • Cytotoxicity Study : A study involving several synthesized derivatives showed that modifications significantly impacted their cytotoxicity against cancer cell lines. The most active derivatives were those with specific electron-withdrawing groups at the para position .
  • Antimicrobial Testing : In a comparative study of thiadiazole derivatives, this compound exhibited superior antimicrobial activity compared to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Structure

The target compound’s benzo[c][1,2,5]thiadiazole dioxide core distinguishes it from analogs with simpler thiazole or benzothiazine systems. For example:

  • Thiazole-5-carboxamides (e.g., BMS-354825/Dasatinib): Feature a thiazole ring fused to pyrimidine or pyridine groups, lacking the sulfur dioxide and bicyclic structure of the target compound. This reduces metabolic stability compared to the oxidized thiadiazole system .
  • Benzothiadiazin-2,2-dioxide derivatives: Share the sulfur dioxide motif but differ in ring fusion (benzothiadiazine vs. benzothiadiazole) and substituents. Structural divergence in non-core regions (e.g., piperidine vs. propyl chains) significantly impacts toxicity and bioavailability .

Substituent Analysis

Key substituents and their effects:

Compound Substituents on Core Pharmacokinetic Implications
Target compound 6-Fluoro, 1,3-dimethyl, methylsulfonyl Enhanced lipophilicity and solubility
BMS-354825 (Dasatinib) 2-Chloro-6-methylphenyl, hydroxyethylpiperazine Improved kinase inhibition via polar interactions
Thifluzamide (pesticide) 2,6-Dibromo-4-(trifluoromethoxy)phenyl High halogen content increases persistence
BMS-694153 (CGRP antagonist) Quinazolinone, trifluoromethylpyridinyl Exceptional aqueous solubility (3.5 mg/mL)

The target’s fluorine and methyl groups balance lipophilicity, while the methylsulfonyl group on piperidine may reduce CYP3A4 inhibition—a common issue in analogs like early CGRP antagonists .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.